4-(4-Nitrophenyl)thiazole-2-carboxylic acid
Overview
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Compounds containing a thiazole ring can have various biological activities, such as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the π-electrons to move freely from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions due to the reactive positions on the aromatic ring, where donor–acceptor, nucleophilic, and oxidation reactions may take place .Scientific Research Applications
Carcinogenicity Studies
One of the significant research areas involving 4-(4-Nitrophenyl)thiazole-2-carboxylic acid is its potential carcinogenicity. A study by Cohen et al. (1970) investigated the carcinogenic properties of various hydrazinothiazoles, including 2-hydrazino-4-(4-nitrophenyl)thiazole, in rats. They found these compounds to be potent carcinogens, primarily inducing mammary gland carcinomas, with some affecting other organs as well (Cohen et al., 1970).
Synthesis and Reactivity
Research on the synthesis and reactivity of thiazole compounds, including those related to 4-(4-Nitrophenyl)thiazole-2-carboxylic acid, is another crucial area. For example, Zeng Zhen-fan (2014) discussed the synthesis of 2-amino-4-p-nitrophenyl thiazole, a related compound, and its optimal synthetic conditions, providing insights into the chemistry of thiazole derivatives (Zeng Zhen-fan, 2014).
Mass Spectrometry Analysis
Mass spectrometry has been used to analyze the nitroreduction products of thiazole derivatives. Mattammal et al. (1984) studied the mass spectrometry of chemical carcinogens like 4-(4-nitrophenyl)-2-methylaminothiazole, identifying the fragmentation patterns and reduction products (Mattammal et al., 1984).
Antimicrobial Evaluation
The antimicrobial properties of thiazole derivatives have been a topic of research as well. Deep et al. (2014) synthesized novel 4-thiazolidinone derivatives and evaluated their antimicrobial activities against various microbial strains, highlighting the potential medicinal applications of thiazole compounds (Deep et al., 2014).
Anti-Corrosion Potential
Thiazole compounds have been studied for their potential as anti-corrosion agents. Chaitra et al. (2016) investigated thiazole hydrazones, closely related to 4-(4-Nitrophenyl)thiazole-2-carboxylic acid, for their effectiveness in preventing mild steel corrosion in acidic media (Chaitra et al., 2016).
Nonlinear Optical Properties
The study of nonlinear optical (NLO) properties of thiazole derivatives is another research interest. Naveena et al. (2012) synthesized thiazoles and evaluated their NLO properties, adding to the understanding of the physical properties of thiazole-based compounds (Naveena et al., 2012).
Biological Activities
Finally, research into the biological activities of thiazole derivatives, including fungicidal and antiviral activities, is notable. Fengyun et al. (2015) designed and synthesized novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, systematically evaluating their biological activities (Fengyun et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-nitrophenyl)-1,3-thiazole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-10(14)9-11-8(5-17-9)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYQYTIXQIKLRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)thiazole-2-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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